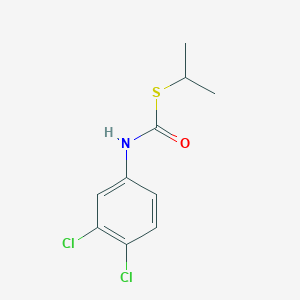

(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester

Beschreibung

Eigenschaften

IUPAC Name |

S-propan-2-yl N-(3,4-dichlorophenyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NOS/c1-6(2)15-10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVACRBOIDNKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-41-6 | |

| Record name | S-ISOPROPYL N-(3,4-DICHLOROPHENYL)THIOLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Optimization Parameters

-

Temperature : 0–25°C (prevents side reactions).

-

Solvent : Anhydrous toluene or THF.

-

Yield : ~70–85% (inferred from analogous dithiocarbamate alkylations).

Carbamothioate Formation via Isopropyl Chlorothioformate

An alternative one-step synthesis employs the reaction of 3,4-dichloroaniline with isopropyl chlorothioformate ().

Procedure

The amine reacts with isopropyl chlorothioformate in the presence of a tertiary amine (e.g., triethylamine) to scavenge HCl.

Key Considerations

-

Solvent : Dichloromethane or ethyl acetate.

-

Reaction Time : 4–6 hours at 0–5°C.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Newman-Kwart Rearrangement of O-Aryl Thiocarbamate

While less direct, the Newman-Kwart rearrangement (NKR) offers a route to S-alkyl thiocarbamates via thermal reorganization of O-aryl precursors.

Synthetic Pathway

-

O-Thiocarbamate Synthesis :

Phenol derivatives react with thiocarbamoyl chlorides to form O-aryl thiocarbamates. -

Rearrangement :

Heating the O-thiocarbamate at 200–250°C in diphenyl ether induces rearrangement to the S-aryl analog.

Limitations and Adaptations

-

Target Specificity : NKR typically yields S-aryl thiocarbamates; obtaining S-isopropyl derivatives requires post-rearrement alkylation or alternative electrophiles.

Industrial-Scale Purification and Quality Control

Post-synthesis, the crude product is purified via recrystallization or distillation to achieve the reported 98% purity.

Recrystallization Conditions

-

Solvent System : Ethyl acetate/hexane (1:3).

-

Temperature Gradient : 60°C (dissolution) → 4°C (crystallization).

-

Purity Analysis : HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and per

Biologische Aktivität

(3,4-Dichloro-phenyl)-thiocarbamic acid S-isopropyl ester is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₈Cl₂N₂OS

- Molecular Weight : 249.14 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Inhibition Zones : The compound demonstrated inhibition zone diameters comparable to standard antibiotics, such as ceftriaxone, with values reaching up to 30 mm against certain strains .

Comparative Antibacterial Efficacy

| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 29 | 40 |

| Pseudomonas aeruginosa | 24 | 50 |

| Salmonella typhi | 30 | 45 |

| Klebsiella pneumoniae | 19 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines.

- IC₅₀ Values : The IC₅₀ values for cell lines tested were in the low micromolar range, indicating potent activity . For instance, derivatives of thioureas showed IC₅₀ values of approximately 1.29 to 2.96 μM across different cancer cell lines .

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects.

- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . This suggests a potential role in managing inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of thiourea derivatives similar to this compound:

- Study on Antimicrobial Resistance : A study demonstrated that derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents .

- Cytotoxicity Assessment : A comprehensive evaluation of various thiourea derivatives showed that those with electron-withdrawing groups exhibited increased cytotoxicity in cancer cells, supporting the hypothesis that structural modifications can enhance biological activity .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester exhibits notable antibacterial properties.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values between 40 to 50 µg/mL against various bacterial strains such as Enterococcus faecalis and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 29 | 40 |

| Pseudomonas aeruginosa | 24 | 50 |

| Salmonella typhi | 30 | 45 |

| Klebsiella pneumoniae | 19 | 50 |

These findings suggest that the compound could serve as a potential candidate for developing new antibiotics, particularly against resistant strains like MRSA.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines.

- IC₅₀ Values : Reported IC₅₀ values range from approximately 1.29 to 2.96 μM, indicating potent anticancer activity.

This suggests that structural modifications of thiourea derivatives can enhance their biological efficacy against cancer cells.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications.

- Mechanism of Action : It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers, indicating potential use in managing inflammatory diseases.

Agricultural Applications

This compound is utilized in agriculture primarily as a pesticide and herbicide. Its effectiveness against various pests makes it valuable for crop protection.

Pesticidal Efficacy

The compound has been tested for its ability to control pests effectively, contributing to sustainable agricultural practices by reducing the reliance on traditional pesticides.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiourea derivatives similar to this compound:

- Study on Antimicrobial Resistance : Research demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting the development of new antimicrobial agents.

- Cytotoxicity Assessment : A study evaluating various thiourea derivatives indicated that those with electron-withdrawing groups exhibited increased cytotoxicity in cancer cells, reinforcing the hypothesis that structural modifications can enhance biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiocarbamates

Key Structural Analogs

The most relevant structural analog is N-Diisopropylthiocarbamic acid S-2,3,3-trichloro-2-propenyl ester (common name: Far-Go, EPA Pesticide Code 078802), a pre-emergent herbicide . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Chlorine Substitution: The 3,4-dichlorophenyl group in the target compound may enhance binding to plant enzymatic targets (e.g., acetolactate synthase), similar to other chlorinated herbicides. However, the absence of an allyl group (cf. Far-Go’s trichloroallyl group contributes to its prolonged soil persistence, whereas the S-isopropyl ester in the target compound may degrade faster via hydrolysis, reducing environmental residue .

Ester Group :

Research Findings and Implications

Agrochemical Performance

- Herbicidal Activity : Thiocarbamates with allyl chloride groups (e.g., Far-Go) exhibit broad-spectrum weed control by inhibiting lipid biosynthesis. The target compound’s dichlorophenyl group may instead target auxin pathways, though empirical data is lacking .

- Environmental Impact : Chlorinated thiocarbamates are associated with groundwater contamination risks. The target compound’s moderate lipophilicity (inferred from structure) may reduce leaching compared to Far-Go .

Toxicity and Regulation

- Far-Go is classified as moderately toxic (EPA Class III), with risks to aquatic organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.